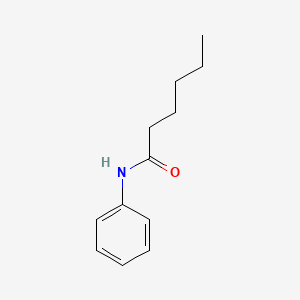
Hexanilide
描述
Hexanilide is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the standard protocols for synthesizing hexanilide with high purity, and how can impurities be minimized?
- Methodological Answer : this compound synthesis typically involves nucleophilic acyl substitution or condensation reactions. To ensure high purity:
- Use recrystallization with solvents like ethanol or acetonitrile to remove unreacted precursors .
- Employ column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) for intermediate purification .
- Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (C18 column, UV detection at 254 nm) .
- Characterize final products via H/C NMR and FTIR to verify structural integrity and absence of residual solvents .
Q. Which characterization techniques are most effective for confirming this compound’s molecular structure and functional groups?
- Methodological Answer : A multi-technique approach is critical:
- NMR Spectroscopy : H NMR (δ 7.2–8.1 ppm for aromatic protons) and C NMR (carbonyl peak ~168 ppm) confirm backbone structure .
- FTIR : Detect characteristic amide C=O stretch (~1650–1700 cm) and N-H bending (~1550 cm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass (e.g., [M+H] at m/z 267.1234 for this compound) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns for polymorph identification .
Q. How can researchers assess the thermal stability of this compound under experimental conditions?
- Methodological Answer :
- Conduct thermogravimetric analysis (TGA) at 10°C/min under nitrogen to determine decomposition temperatures (>200°C for most amides) .
- Pair with differential scanning calorimetry (DSC) to identify phase transitions and melting points .
- For kinetic stability studies, use accelerated aging tests (40–60°C, 75% RH) and monitor degradation via HPLC .
Advanced Research Questions
Q. How do mechanistic studies differentiate between competing reaction pathways in this compound synthesis?
- Methodological Answer :
- Isotopic Labeling : Use O-labeled water or N-ammonia to track nucleophilic attack sites in hydrolysis/condensation reactions .
- Kinetic Profiling : Measure rate constants under varying pH, temperature, and catalyst concentrations to identify rate-determining steps .
- Computational Modeling : Apply DFT (e.g., B3LYP/6-31G*) to compare activation energies of alternative pathways .
Q. What strategies resolve contradictions in reported solubility data for this compound across studies?
- Methodological Answer :
- Standardized Protocols : Replicate experiments using USP-grade solvents and controlled temperature (±0.1°C) to minimize variability .
- Cross-Validation : Compare gravimetric, UV-Vis, and HPLC solubility measurements for consistency .
- Meta-Analysis : Statistically aggregate data (e.g., ANOVA) to identify outliers and systemic biases (e.g., solvent purity, particle size) .
Q. What computational methods best predict this compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities with target proteins (e.g., cytochrome P450) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability and ligand-receptor dynamics .
- QSAR Modeling : Develop regression models correlating substituent effects (Hammett σ) with inhibitory activity .
Q. Tables for Methodological Reference
Table 1 : Comparison of this compound Solubility Measurement Techniques
Table 2 : Common Contradictions in this compound Studies and Resolution Strategies
Q. Key Considerations for Researchers
- Ethical and Reproducibility Standards : Adhere to NIH guidelines for preclinical data reporting, including detailed statistical methods (e.g., p-values, confidence intervals) .
- Data Synthesis : When conflicting results arise, prioritize peer-reviewed studies with transparent methodologies and raw data availability .
属性
CAS 编号 |
621-15-8 |
|---|---|
分子式 |
C12H17NO |
分子量 |
191.27 g/mol |
IUPAC 名称 |
N-phenylhexanamide |
InChI |
InChI=1S/C12H17NO/c1-2-3-5-10-12(14)13-11-8-6-4-7-9-11/h4,6-9H,2-3,5,10H2,1H3,(H,13,14) |
InChI 键 |
JBTCHCWUNMZNEO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(=O)NC1=CC=CC=C1 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














